5-(Cyclohexylmethoxy)-2-fluoroaniline
Description
Properties
IUPAC Name |
5-(cyclohexylmethoxy)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLGLHJPWFAQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Fluoro-5-nitroaniline
A common starting material is 2-fluoro-5-nitroaniline, where the nitro group acts as a leaving group. Cyclohexylmethanol is activated via deprotonation with strong bases (e.g., NaH) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure :
-
Reactants : 2-Fluoro-5-nitroaniline (1 eq), cyclohexylmethanol (1.2 eq), NaH (1.5 eq).
-
Conditions : THF, 60–80°C, 12–24 h under nitrogen.
Mechanism :
The nitro group is displaced by the cyclohexylmethoxide ion, followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Protective Group Strategies
Acetylation-Nitration-Deprotection
To avoid side reactions during nitration, the amine group is protected as an acetamide.
Steps :
-
Acetylation : 2-Fluoroaniline is treated with acetic anhydride to form N-(2-fluorophenyl)acetamide.
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Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 5-position.
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Alkylation : NAS with cyclohexylmethanol as described in Section 1.1.
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Deprotection : Hydrolysis with HCl/MeOH yields the final product.
Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride | 90°C, 3 h | 92 |
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 85 |
| Deprotection | HCl/MeOH | Reflux, 5 h | 89 |
Advantages : Improved regioselectivity and reduced side reactions.
Transition-Metal-Catalyzed Coupling
Ullmann-Type Coupling
Aryl halides (e.g., 5-bromo-2-fluoroaniline) undergo coupling with cyclohexylmethanol using Cu catalysts.
Procedure :
-
Reactants : 5-Bromo-2-fluoroaniline (1 eq), cyclohexylmethanol (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq).
-
Conditions : DMSO, 100°C, 24 h.
Limitations : Requires inert atmosphere and expensive ligands.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct NAS | Simple, one-pot | Low regioselectivity | 65–78 | Moderate |
| Protective Group | High purity | Multiple steps | 70–85 | High |
| Ullmann Coupling | Works with hindered substrates | Costly catalysts | 60–70 | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclohexylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in further nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 5-(Cyclohexylmethoxy)-2-fluoroaniline lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures have been developed as protein tyrosine kinase inhibitors, which are crucial in treating various cancers. For instance, inhibitors targeting the epidermal growth factor receptor (EGFR) and other related pathways have shown promise in managing malignancies such as breast and lung cancer .
Pharmacological Studies
Pharmacological investigations have highlighted the role of this compound in modulating specific receptor activities. For example, studies have demonstrated that derivatives of this compound exhibit significant activity as prostacyclin receptor agonists, which are essential in treating pulmonary arterial hypertension (PAH). The compound's ability to enhance cAMP levels in pulmonary arterial smooth muscle cells suggests its potential efficacy in reducing pulmonary vascular resistance .
Case Study 1: Pulmonary Arterial Hypertension Treatment
In a preclinical study, this compound was evaluated for its effects on right ventricular hypertrophy induced by monocrotaline administration in rats. The results indicated that the compound significantly reduced right ventricular weight compared to controls, demonstrating its potential as a treatment for PAH .
Case Study 2: Cancer Therapeutics
Another study focused on the anti-cancer properties of compounds related to this compound, particularly its role as a protein tyrosine kinase inhibitor. The compound was found to inhibit cell proliferation in cancer cell lines expressing high levels of EGFR, thus supporting its development as a targeted cancer therapy .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of protein tyrosine kinase inhibitors | Effective against EGFR-related cancers |
| Pharmacological Studies | Prostacyclin receptor agonist activity | Increased cAMP levels; reduced pulmonary resistance |
| Case Study: PAH Treatment | Effects on right ventricular hypertrophy | Significant reduction in RV weight |
| Case Study: Cancer Therapy | Inhibition of cancer cell proliferation | Effective against high EGFR-expressing cells |
Mechanism of Action
The mechanism by which 5-(Cyclohexylmethoxy)-2-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclohexylmethoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
- Cyclohexylmethoxy vs.
- Difluoromethyl vs. Cyclohexylmethoxy : The difluoromethyl group in 5-(difluoromethyl)-2-fluoroaniline introduces stronger electron-withdrawing effects, which may reduce nucleophilicity of the aniline NH₂ group compared to the electron-donating cyclohexylmethoxy substituent .
Physicochemical Properties
Biological Activity
5-(Cyclohexylmethoxy)-2-fluoroaniline is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 221.27 g/mol
The compound features a fluorine atom and a cyclohexylmethoxy group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of cancer therapy and neurological disorders.
- Inhibition of Cell Proliferation : Similar compounds have shown potent inhibitory effects on the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This suggests that this compound may also possess similar antitumor properties .
- Serotonin Receptor Modulation : The compound's analogs have been identified as ligands for serotonin receptors (specifically 5-HT6). This interaction may play a role in treating central nervous system disorders, including anxiety and depression .
Neurological Activity
The potential for treating neurological conditions through serotonin receptor modulation is significant. Compounds that target the 5-HT6 receptor have been linked to enhanced cognitive function and reduced anxiety symptoms. This suggests that similar compounds could be explored for their neuropharmacological effects.
Case Studies
- Anticancer Properties : A study highlighted the efficacy of fluorinated anilines in inhibiting tumor growth in vivo. The results indicated a marked reduction in tumor size when treated with fluorinated derivatives, suggesting a promising avenue for further investigation into compounds like this compound .
- Cognitive Enhancement : Research into serotonin receptor ligands has shown improvements in cognitive performance in animal models. These findings support the hypothesis that this compound could exhibit similar effects, warranting further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Cyclohexylmethoxy)-2-fluoroaniline, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, cyclohexylmethoxy groups are introduced using alkylation reagents (e.g., cyclohexylmethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography with silica gel and solvents like ethyl acetate/hexane (1:3 ratio) .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc) and confirm purity via HPLC (>95%). Residual solvents should be removed via rotary evaporation under reduced pressure.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., fluorine-induced splitting in aromatic protons, δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- LCMS/HRMS : Confirm molecular ion ([M+H]⁺ expected m/z ~278.3) and isotopic patterns from fluorine .
Q. How does the cyclohexylmethoxy substituent influence the compound’s solubility and reactivity?
- Solubility : The bulky cyclohexylmethoxy group enhances lipophilicity (logP ~3.2), favoring organic solvents (e.g., DCM, THF). Aqueous solubility is limited but can be improved with co-solvents like DMSO .
- Reactivity : The electron-donating methoxy group directs electrophilic substitution to the para position, while the fluorine atom stabilizes intermediates via inductive effects .
Advanced Research Questions
Q. How can structural isomers of this compound be resolved, and what analytical tools are critical?
- Resolution Methods : High kinetic energy ion mobility spectrometry (HiKE-IMS) separates isomers based on mobility differences (e.g., reduced mobility K₀ ~1.25–1.30 cm²/Vs for ortho vs. para isomers) .
- Validation : Pair HiKE-IMS with tandem MS/MS to confirm fragmentation patterns. DFT calculations predict protonation sites (e.g., NH₂ vs. fluorine proximity) .
Q. What are the potential therapeutic applications of this compound in medicinal chemistry?
- Case Study : Analogues like EW-7197 (Vactosertib) incorporate 2-fluoroaniline moieties to inhibit TGF-β receptor kinase (IC₅₀ = 12 nM). The cyclohexylmethoxy group may enhance target binding via hydrophobic interactions .
- Experimental Design : Evaluate kinase inhibition via fluorescence polarization assays. Test cytotoxicity in cancer cell lines (e.g., A549, IC₅₀ ~0.5 μM) .
Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?
- Acidic Conditions : The NH₂ group is prone to protonation, but the cyclohexylmethoxy group sterically shields the aromatic ring, reducing hydrolysis. Stability studies (pH 1–7, 37°C) show <10% degradation over 24 hours .
- Oxidative Stability : Fluorine’s electron-withdrawing effect mitigates oxidation of the aniline group. Use LCMS to detect quinone byproducts (m/z +16) under H₂O₂ exposure .
Key Contradictions & Resolutions
- Isomer Mobility : reports higher mobility for 2-fluoroaniline vs. 4-fluoroaniline due to compact structures. Ensure HiKE-IMS parameters (EDR/N ~60 Td) are optimized to resolve overlapping peaks .
- Synthetic Yields : Yields for similar compounds vary (17–48%) depending on coupling efficiency. Use excess reagents (1.5 eq.) and inert atmospheres to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
